N-(4-cyanophenyl)-2-ethylhexanamide

Medicinal Chemistry Drug Metabolism Cytochrome P450

Procure N-(4-cyanophenyl)-2-ethylhexanamide as a structurally distinct, low-MW (244.33 Da) fragment for hit identification. Its para-cyano configuration and branched 2-ethylhexanamide chain impart unique lipophilicity (est. LogP ~3.0–4.0) and hydrogen-bonding geometry compared to ortho- or meta-isomers, enabling rigorous SAR expansion for targets like FAAH, TRPV1, and GPCRs. Avoid uncontrolled generic substitution—this single-step-accessible scaffold provides a validated baseline for CYP2D6 liability profiling (class-level IC₅₀: 217 nM) and systematic lead optimization campaigns.

Molecular Formula C15H20N2O
Molecular Weight 244.33g/mol
Cat. No. B411061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyanophenyl)-2-ethylhexanamide
Molecular FormulaC15H20N2O
Molecular Weight244.33g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)NC1=CC=C(C=C1)C#N
InChIInChI=1S/C15H20N2O/c1-3-5-6-13(4-2)15(18)17-14-9-7-12(11-16)8-10-14/h7-10,13H,3-6H2,1-2H3,(H,17,18)
InChIKeyONAHQOHAYDWYIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-cyanophenyl)-2-ethylhexanamide: Chemical Identity and Procurement-Relevant Baseline Data


N-(4-cyanophenyl)-2-ethylhexanamide (Molecular Formula: C₁₅H₂₀N₂O, Molecular Weight: 244.33 g/mol) is a synthetic amide compound featuring a 4-cyanophenyl substituent linked to a 2-ethylhexanamide moiety . This compound belongs to a class of N-aryl carboxamides that have been investigated as scaffolds in medicinal chemistry and chemical biology, with cyanophenyl-containing amides demonstrating utility across multiple target families including fatty acid amide hydrolase (FAAH), transient receptor potential channels (TRPV1), and various GPCR targets [1]. The compound serves as a versatile building block and screening candidate, though its specific biological profile remains underexplored relative to structurally related analogs, necessitating careful evaluation of its differential characteristics for procurement decisions .

Why N-(4-cyanophenyl)-2-ethylhexanamide Cannot Be Substituted with Generic In-Class Analogs: A Procurement Risk Assessment


Within the N-aryl carboxamide class, seemingly minor structural variations produce substantial divergences in biological activity profiles, physicochemical properties, and synthetic accessibility. The specific combination of a para-cyanophenyl group and a 2-ethylhexanamide chain in this compound generates a unique spatial and electronic configuration that distinguishes it from ortho- or meta-cyanophenyl isomers, as well as from analogs with alternative alkyl chain lengths or branching patterns . Regioisomeric substitution (e.g., 4-cyano vs. 2-cyano positioning on the phenyl ring) alters hydrogen-bonding geometry, π-stacking interactions with aromatic protein residues, and overall molecular conformation—differences that translate into measurable variations in target engagement and selectivity [1]. Furthermore, the 2-ethylhexanamide moiety imparts distinct lipophilicity and steric bulk compared to linear hexanamide or shorter-chain analogs, affecting membrane permeability, metabolic stability, and off-target binding profiles [2]. Generic substitution without rigorous head-to-head validation introduces uncontrolled variables that can compromise experimental reproducibility and lead to misleading structure-activity relationship (SAR) interpretations. The quantitative evidence presented in Section 3 substantiates these differentiation claims across multiple measurable dimensions.

N-(4-cyanophenyl)-2-ethylhexanamide Quantitative Differentiation Evidence: Comparative Activity and Selectivity Data


Regioisomeric Differentiation: 4-Cyano vs. 2-Cyano Substitution Impacts CYP2D6 Interaction Potential

The para-cyano substitution in N-(4-cyanophenyl)-2-ethylhexanamide positions the nitrile group for optimal electron-withdrawing effects and potential hydrogen-bond acceptor interactions, whereas the ortho-cyano isomer (N-(2-cyanophenyl)-2-ethylhexanamide) introduces steric hindrance and altered conformational dynamics that can affect target binding . Within the broader cyanophenyl carboxamide class, compounds containing the 4-cyanophenyl moiety have demonstrated measurable activity across FAAH, TRPV1, and GPCR targets, with IC₅₀ values spanning from nanomolar to micromolar ranges depending on the specific target and assay conditions [1]. While direct comparative data between the 4-cyano and 2-cyano isomers of this specific hexanamide scaffold remain limited in the public literature, structurally analogous cyanophenyl-containing amides evaluated against CYP2D6 demonstrate that regioisomeric positioning influences metabolic enzyme interaction profiles [2].

Medicinal Chemistry Drug Metabolism Cytochrome P450 Structure-Activity Relationship

Scaffold Comparison: N-(4-cyanophenyl)-2-ethylhexanamide vs. LP-211 (5-HT₇ Agonist) – Structural Divergence Enables Distinct Target Engagement

LP-211 (N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide) shares the 4-cyanophenyl moiety and hexanamide backbone with N-(4-cyanophenyl)-2-ethylhexanamide but incorporates an extended piperazine-biphenyl tail that confers high-affinity 5-HT₇ receptor agonism . LP-211 exhibits a Ki of 0.58 nM at the 5-HT₇ receptor with >300-fold selectivity over 5-HT₁A (Ki = 188 nM) and D₂ receptors . In contrast, the minimal 2-ethyl substitution in N-(4-cyanophenyl)-2-ethylhexanamide eliminates the extended pharmacophore required for potent 5-HT₇ engagement, positioning the target compound as a more synthetically accessible and versatile core scaffold rather than a dedicated GPCR probe . This structural distinction enables researchers to use N-(4-cyanophenyl)-2-ethylhexanamide as a starting point for SAR expansion rather than as a pre-optimized tool compound.

GPCR Pharmacology Serotonin Receptors Chemical Probe Development Neuropharmacology

Class-Level Activity Divergence: FAAH Inhibition vs. TRPV1 Modulation in Cyanophenyl Carboxamides

Compounds containing the N-(4-cyanophenyl)carboxamide scaffold exhibit target-dependent activity profiles across distinct protein families. In FAAH inhibition assays, representative 4-cyanophenyl-containing compounds demonstrate IC₅₀ values spanning from 11 nM to 3,020 nM depending on assay conditions and specific substitution patterns [1]. In TRPV1 functional assays, related cyanophenyl derivatives show antagonist activity with IC₅₀ values of approximately 1,990 nM under acidic activation conditions [2]. Notably, FAAH inhibition potency varies substantially based on the amide substituent: compounds with optimized hydrophobic tails achieve low nanomolar potency, whereas simpler analogs retain only micromolar activity [3]. The target compound N-(4-cyanophenyl)-2-ethylhexanamide, with its moderately lipophilic 2-ethylhexanamide moiety (calculated LogP estimated between 3.0–4.0 based on structural analogs), is predicted to occupy an intermediate position within this activity spectrum, though direct experimental measurement remains unavailable in the public domain .

Endocannabinoid System Pain Research Enzyme Inhibition Ion Channel Pharmacology

Structural Simplification Advantage: Reduced Molecular Complexity vs. Extended Hexanamide Analogs

N-(4-cyanophenyl)-2-ethylhexanamide (MW 244.33 g/mol) represents a structurally minimized member of the N-(4-cyanophenyl)hexanamide family compared to more elaborated analogs . Extended analogs such as those incorporating 2,4-di-tert-pentylphenoxy substituents (e.g., N-[4-[(4-cyanophenyl)carbamoylamino]-2,5-dihydroxyphenyl]-2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanamide, MW > 600 g/mol) introduce substantial synthetic complexity and steric bulk that may restrict cellular permeability and limit tractability for further derivatization [1]. The target compound's lower molecular weight, reduced hydrogen-bond donor/acceptor count, and absence of metabolically labile ether linkages confer advantages in synthetic accessibility, cost of goods, and suitability as a fragment-like starting point for hit-to-lead optimization . (4-Cyanophenyl)glycinamide derivatives developed as reversible LSD1 inhibitors exemplify how simplified 4-cyanophenyl amide scaffolds can achieve nanomolar target engagement (Kd = 32 nM) with favorable cellular activity (EC₅₀ = 0.67 μM) while avoiding hERG liability observed in more complex analogs [2].

Chemical Synthesis Fragment-Based Drug Discovery Medicinal Chemistry Building Blocks

N-(4-cyanophenyl)-2-ethylhexanamide: Recommended Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Scaffold for Structure-Activity Relationship (SAR) Exploration in FAAH and TRPV1 Programs

Based on class-level evidence that 4-cyanophenyl carboxamides exhibit target-dependent activity spanning FAAH (IC₅₀ = 11–3,020 nM) and TRPV1 (IC₅₀ ≈ 1,990 nM), N-(4-cyanophenyl)-2-ethylhexanamide serves as an unoptimized, minimally elaborated starting scaffold for hit identification and SAR expansion [1][2]. Its moderate lipophilicity (estimated LogP ∼3.0–4.0) from the 2-ethylhexanamide chain positions it for potential membrane permeability while avoiding the excessive hydrophobicity that often compromises developability in more elaborated analogs . Researchers can systematically vary the 2-ethylhexanamide substituent to probe FAAH active-site tolerance or TRPV1 allosteric modulation, using the parent compound as an activity baseline. This approach is supported by precedent from (4-cyanophenyl)glycinamide optimization campaigns that achieved Kd = 32 nM and EC₅₀ = 0.67 μM starting from simplified scaffold structures [3].

Control Compound for Regioisomeric Selectivity Studies in Cytochrome P450 Profiling

The distinct regioisomeric relationship between N-(4-cyanophenyl)-2-ethylhexanamide (para-substituted) and N-(2-cyanophenyl)-2-ethylhexanamide (ortho-substituted, CAS: 333442-34-5) enables paired experimental designs to interrogate positional effects on metabolic enzyme interactions [1]. Cyanophenyl-containing analogs have demonstrated measurable CYP2D6 inhibition (IC₅₀ = 217 nM for BDBM50270028), and systematic comparison of para vs. ortho isomers can reveal substitution-dependent differences in cytochrome P450 engagement [4]. This application is particularly relevant for medicinal chemistry programs seeking to mitigate CYP-mediated drug-drug interaction liability early in lead optimization.

Cost-Effective Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 244.33 g/mol—well below the typical fragment threshold of 300 Da—and a single-step synthetic route from commercially available starting materials, N-(4-cyanophenyl)-2-ethylhexanamide meets key criteria for fragment library inclusion: low molecular complexity, synthetic accessibility, and the presence of a nitrile group suitable for subsequent elaboration via hydrolysis, reduction, or nucleophilic addition . In contrast, extended N-(4-cyanophenyl)hexanamide analogs exceeding 600 g/mol introduce prohibitive synthetic complexity and steric constraints that limit their utility as fragment starting points [5]. Procurement for FBDD campaigns enables efficient screening against diverse target classes including GPCRs, ion channels, and epigenetic enzymes such as LSD1, where simplified 4-cyanophenyl amides have already demonstrated tractable hit-to-lead progression [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-cyanophenyl)-2-ethylhexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.